molecular formula C16H16N6O2S B2402212 1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone CAS No. 894055-54-0

1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B2402212
CAS No.: 894055-54-0
M. Wt: 356.4
InChI Key: ZYYRLUDKHMMSTC-UHFFFAOYSA-N
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Description

The compound “1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone” is a complex organic molecule that contains several interesting functional groups. It includes a morpholino group, a pyridine ring, a triazolo-pyridazine ring, and a thio-ethanone group .


Molecular Structure Analysis

The molecule contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These include a pyridine ring, a triazole ring, and a pyridazine ring . These rings are likely to influence the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The triazole ring can act as a ligand, binding to metal ions .

Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

The improvement of synthetic routes towards heterocycles like thiophene, oxazole, triazole, and pyrimidine, among others, is a key area of research. Compounds such as 1-Morpholino-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone serve as critical intermediates for the synthesis of these systems. These heterocycles are explored for their biological and medicinal potential, indicating the compound's relevance in developing new therapeutic agents (Salem et al., 2021).

Chemoselective Catalysis

The utility of morpholino- and other nitrogen-containing heterocycles in catalyzing chemoselective reactions is significant. These catalysts facilitate the synthesis of various valuable organic compounds, including those with medicinal properties. The research on morpholinone-derived triazolium salts, for example, demonstrates the efficiency of these catalysts in cross-benzoin reactions, which could be relevant to the synthesis and modification of compounds like this compound for enhanced biological activity (Langdon et al., 2014).

Antitumor and Antibacterial Applications

The structural motifs present in this compound suggest potential antitumor and antibacterial activities. Studies on similar structures have shown promising results in in vitro activity against human cancer cell lines and microbial pathogens. This indicates the potential application of such compounds in developing new antitumor and antibacterial agents (Muhammad et al., 2017; Tumosienė et al., 2020).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Compounds with similar structures have shown diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide accurate information on this aspect .

Future Directions

Given the diverse biological activities of similar compounds, this molecule could be of interest in the development of new pharmaceuticals or chemical tools . Further studies could explore its synthesis, properties, and potential applications.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c23-15(21-7-9-24-10-8-21)11-25-16-19-18-14-5-4-13(20-22(14)16)12-3-1-2-6-17-12/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYRLUDKHMMSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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